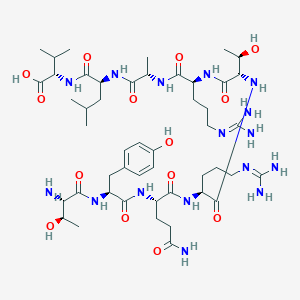
Influenza NP (147-155)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Influenza NP (147-155) is a peptide derived from the nucleoprotein of the influenza virus. It is a H-2Kd-restricted epitope, meaning it is recognized by specific immune cells in the context of the H-2Kd molecule. This peptide plays a crucial role in the immune response against influenza, making it a significant target for vaccine development and immunological studies .
準備方法
Synthetic Routes and Reaction Conditions
Influenza NP (147-155) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under controlled conditions to ensure the correct sequence and structure of the peptide .
Industrial Production Methods
For large-scale production, recombinant DNA technology can be employed. The nucleoprotein gene encoding the NP (147-155) epitope can be cloned into an expression vector and introduced into a suitable host, such as Escherichia coli. The host cells then produce the nucleoprotein, which can be purified and processed to obtain the desired peptide .
化学反応の分析
Types of Reactions
Influenza NP (147-155) primarily undergoes peptide bond formation and cleavage reactions. These reactions are essential for its synthesis and degradation. The peptide can also participate in various biochemical interactions, such as binding to antibodies and T-cell receptors .
Common Reagents and Conditions
Peptide Bond Formation: Typically involves the use of coupling reagents like HATU or DIC in the presence of a base such as DIPEA.
Cleavage: The peptide can be cleaved from the resin using a mixture of TFA, water, and scavengers like TIS.
Major Products Formed
The primary product is the Influenza NP (147-155) peptide itself. During synthesis, side products may include truncated or misfolded peptides, which are usually removed through purification steps such as HPLC .
科学的研究の応用
Chemistry
Influenza NP (147-155) is used in the study of peptide synthesis and modification techniques. It serves as a model peptide for developing new synthetic methods and understanding peptide behavior under various conditions .
Biology
In biological research, this peptide is used to study the immune response to influenza. It helps in identifying T-cell epitopes and understanding how the immune system recognizes and responds to viral infections .
Medicine
Influenza NP (147-155) is a potential candidate for vaccine development. Its ability to elicit an immune response makes it valuable for designing vaccines that provide broad protection against different influenza strains .
Industry
In the pharmaceutical industry, this peptide is used in the development of diagnostic assays and therapeutic agents targeting influenza. It is also employed in quality control processes to ensure the efficacy of influenza vaccines .
作用機序
Influenza NP (147-155) exerts its effects by binding to the H-2Kd molecule on the surface of antigen-presenting cells. This complex is then recognized by specific T-cell receptors, leading to the activation of cytotoxic T lymphocytes (CTLs). These CTLs play a crucial role in clearing influenza-infected cells from the body .
類似化合物との比較
Similar Compounds
Influenza NP (366-374): Another epitope from the influenza nucleoprotein, recognized by different immune cells.
Matrix Protein 1 (M1) Peptides: Peptides derived from the matrix protein of influenza, also used in vaccine development.
Uniqueness
Influenza NP (147-155) is unique due to its specific recognition by H-2Kd-restricted T cells. This specificity makes it a valuable tool for studying immune responses and developing targeted vaccines. Its ability to elicit cross-protective immunity against different influenza strains further highlights its significance .
特性
分子式 |
C48H82N16O14 |
|---|---|
分子量 |
1107.3 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C48H82N16O14/c1-22(2)20-32(43(74)63-36(23(3)4)46(77)78)61-38(69)24(5)57-39(70)29(10-8-18-55-47(51)52)60-45(76)37(26(7)66)64-41(72)30(11-9-19-56-48(53)54)58-40(71)31(16-17-34(49)68)59-42(73)33(62-44(75)35(50)25(6)65)21-27-12-14-28(67)15-13-27/h12-15,22-26,29-33,35-37,65-67H,8-11,16-21,50H2,1-7H3,(H2,49,68)(H,57,70)(H,58,71)(H,59,73)(H,60,76)(H,61,69)(H,62,75)(H,63,74)(H,64,72)(H,77,78)(H4,51,52,55)(H4,53,54,56)/t24-,25+,26+,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1 |
InChIキー |
WOUNFMMWMQKJJQ-WNGIYMBZSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[2-(Trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12433073.png)
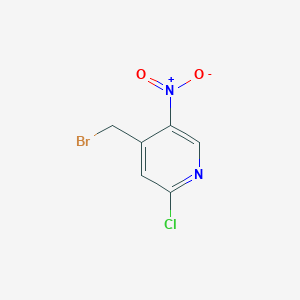
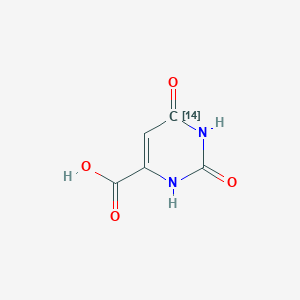
![(2R)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2R)-4-carboxy-1-[[(2S)-1-[[(2R)-4-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-2-sulfanylethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12433081.png)
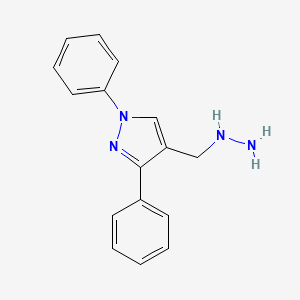
![(1S,5S)-2-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12433089.png)
![5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]indiganyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B12433092.png)
![6-({[3,4-dihydroxy-6-(hydroxymethyl)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl (4aS,6aS,6bR,12aR)-10-({4,5-dihydroxy-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12433106.png)
![3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-{5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-1-yl}ethyl sulfide](/img/structure/B12433107.png)
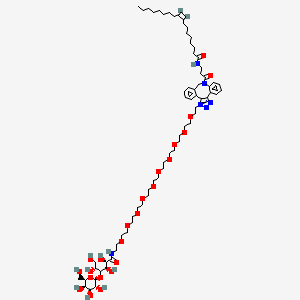
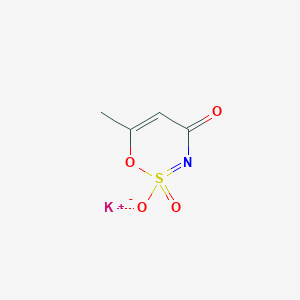
![[(1R,9S)-4-(hydroxymethyl)-9-methyl-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-13-yl]methyl acetate](/img/structure/B12433128.png)
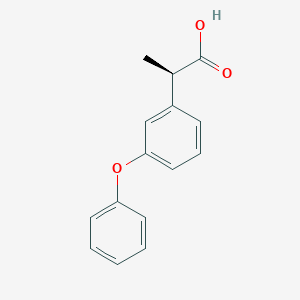
![N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12433138.png)
